molecular formula C25H48O2 B12644775 Methylcyclohexyl stearate CAS No. 71750-44-2

Methylcyclohexyl stearate

Cat. No.: B12644775
CAS No.: 71750-44-2
M. Wt: 380.6 g/mol
InChI Key: AJZARCDGAYBFQA-UHFFFAOYSA-N
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Description

Methylcyclohexyl stearate is an ester compound formed from the reaction between methylcyclohexanol and stearic acid. It is commonly used in various industrial applications due to its unique chemical properties, such as its ability to act as a lubricant and emollient. This compound is known for its stability and low volatility, making it suitable for use in cosmetics, personal care products, and other formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylcyclohexyl stearate can be synthesized through the esterification of methylcyclohexanol with stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The reactants are fed into the reactor at controlled rates, and the reaction mixture is continuously stirred and heated to maintain the desired temperature. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Methylcyclohexyl stearate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce methylcyclohexanol and stearic acid.

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Methylcyclohexanol and stearic acid.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Methylcyclohexanol and stearic acid.

Scientific Research Applications

Methylcyclohexyl stearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of biological assays and experiments.

    Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.

    Industry: Incorporated into cosmetics, personal care products, and lubricants due to its emollient properties.

Mechanism of Action

The mechanism of action of methylcyclohexyl stearate primarily involves its interaction with lipid membranes and proteins. As an emollient, it helps to soften and smooth the skin by forming a protective barrier that prevents moisture loss. In drug delivery systems, it can enhance the solubility and stability of active pharmaceutical ingredients, facilitating their absorption and bioavailability.

Comparison with Similar Compounds

Methylcyclohexyl stearate can be compared with other similar ester compounds, such as:

    Methyl stearate: Similar in structure but lacks the cyclohexyl group, making it less stable and less effective as an emollient.

    Ethyl stearate: Contains an ethyl group instead of a methylcyclohexyl group, resulting in different physical and chemical properties.

    Butyl stearate: Has a butyl group, which affects its solubility and application in different formulations.

This compound stands out due to its unique combination of stability, low volatility, and emollient properties, making it a valuable compound in various industrial and scientific applications.

Properties

CAS No.

71750-44-2

Molecular Formula

C25H48O2

Molecular Weight

380.6 g/mol

IUPAC Name

cyclohexylmethyl octadecanoate

InChI

InChI=1S/C25H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(26)27-23-24-20-17-16-18-21-24/h24H,2-23H2,1H3

InChI Key

AJZARCDGAYBFQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCCC1

Origin of Product

United States

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